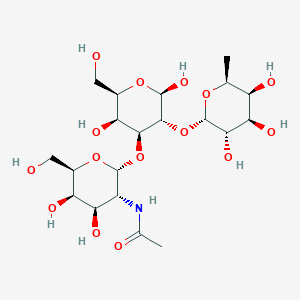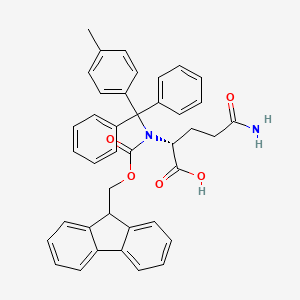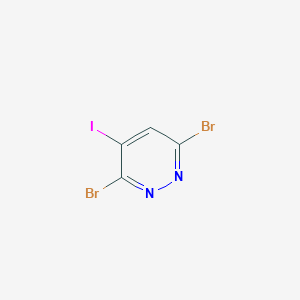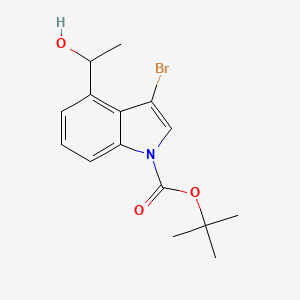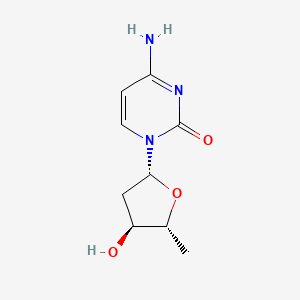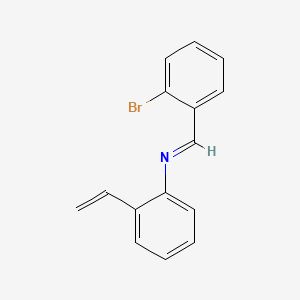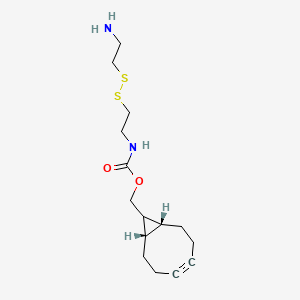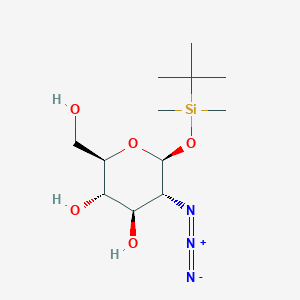![molecular formula C23H26Cl2N2O2 B11828600 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)
6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring, a dichlorophenyl group, and an indanone moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The reaction begins with the formation of the piperazine intermediate by reacting 2,3-dichloroaniline with ethylene diamine under reflux conditions.
Alkylation: The piperazine intermediate is then alkylated using 1-bromo-4-chlorobutane to introduce the butoxy group.
Cyclization: The alkylated product undergoes cyclization with indanone under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the dichlorophenyl group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine or dichlorophenyl derivatives.
Scientific Research Applications
6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as a modulator, influencing the signaling pathways associated with these receptors, which can lead to various pharmacological effects, including antipsychotic and antidepressant activities .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A well-known antipsychotic with a similar piperazine and dichlorophenyl structure.
Brilaroxazine: An investigational antipsychotic with a related chemical structure and mechanism of action
Uniqueness
6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one is unique due to its specific indanone moiety, which differentiates it from other similar compounds. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C23H26Cl2N2O2 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C23H26Cl2N2O2/c24-20-4-3-5-21(23(20)25)27-13-11-26(12-14-27)10-1-2-15-29-18-8-6-17-7-9-22(28)19(17)16-18/h3-6,8,16H,1-2,7,9-15H2 |
InChI Key |
DXEOJRJYNSFSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



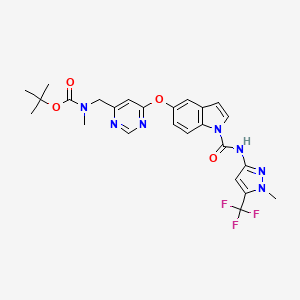
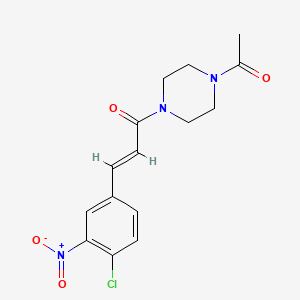
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)
